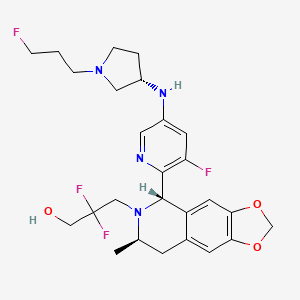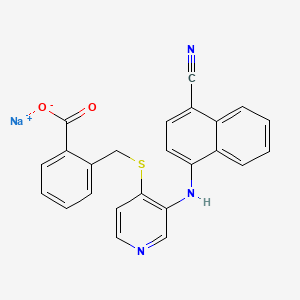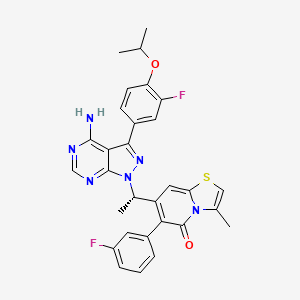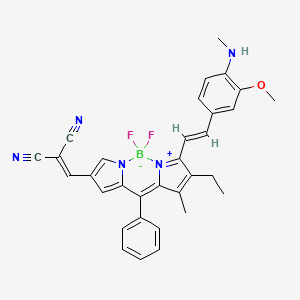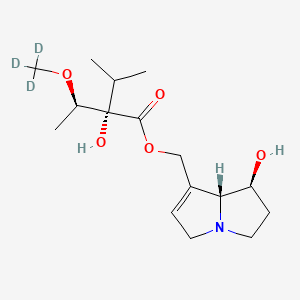
Alimemazine hemitartrate-d6 (L-Tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alimemazine hemitartrate-d6 (L-Tartrate) is a deuterated form of Alimemazine hemitartrate, a phenothiazine derivative. This compound is commonly used as an antipruritic agent, which means it helps to relieve itching. It is also known for its antihistamine properties, making it effective in treating allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) involves the deuteration of Alimemazine hemitartrate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of Alimemazine with deuterated reagents under controlled conditions to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of Alimemazine hemitartrate-d6 (L-Tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Alimemazine hemitartrate-d6 (L-Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alimemazine hemitartrate-d6 (L-Tartrate) can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced amines .
Scientific Research Applications
Alimemazine hemitartrate-d6 (L-Tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in studies involving histamine receptors and their antagonists.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and pruritus.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mechanism of Action
The mechanism of action of Alimemazine hemitartrate-d6 (L-Tartrate) involves its antagonistic effects on histamine receptors. By competing with histamine for binding at these receptors, it reduces the symptoms caused by histamine, such as itching and allergic reactions. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alimemazine hemitartrate-d6 (L-Tartrate) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. Its primary use as an antipruritic and antihistamine agent also distinguishes it from other phenothiazine derivatives that are primarily used as antipsychotics .
Properties
Molecular Formula |
C22H28N2O6S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3; |
InChI Key |
ZEEPCWVFSHMOPI-DDFMCFHUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


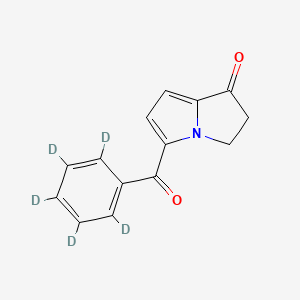
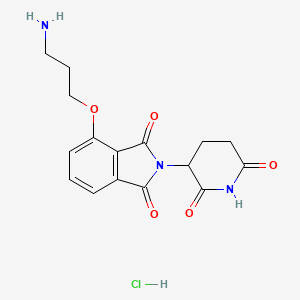
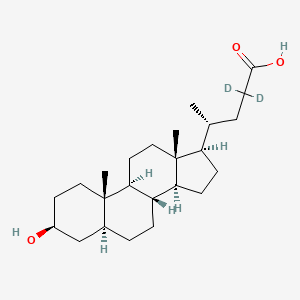
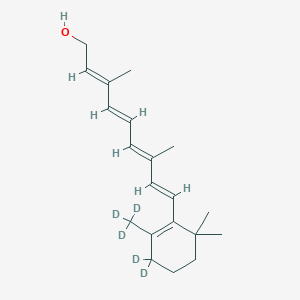
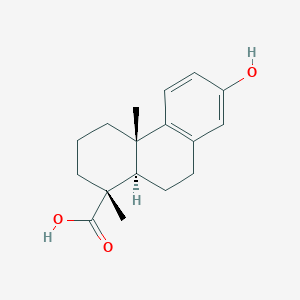
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
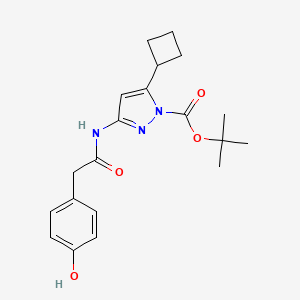
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
